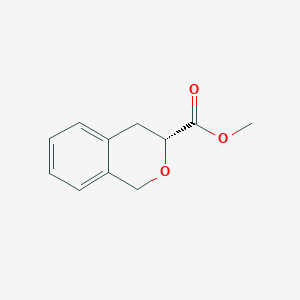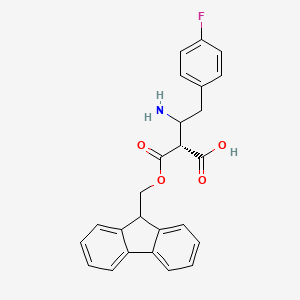
Fmoc-(r)-3-amino-4-(4-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is a specialized compound used primarily in the field of proteomics research. It is characterized by the presence of a fluoro-phenyl group and an amino acid moiety, making it a valuable building block in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the introduction of the fluoro-phenyl group through various coupling reactions. Common synthetic routes include:
Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reactions: The fluoro-phenyl group is introduced using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in peptide synthesis and other applications.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of novel therapeutic agents targeting specific proteins and enzymes.
Medicine
In medicine, Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is used in the design and synthesis of peptide-based drugs
Industry
In the industrial sector, this compound is used in the production of specialized peptides for research and development. It is also employed in the manufacture of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid involves its incorporation into peptides and proteins. The fluoro-phenyl group enhances the stability and bioactivity of these molecules by interacting with specific molecular targets and pathways. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-3-amino-3-(4-fluoro-phenyl)-propionic acid: This compound is similar in structure but has a propionic acid moiety instead of a butyric acid moiety.
Fmoc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: This compound has a chloro-phenyl group instead of a fluoro-phenyl group.
Uniqueness
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is unique due to the presence of the fluoro-phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool in peptide synthesis and various research applications.
Properties
Molecular Formula |
C25H22FNO4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-16-11-9-15(10-12-16)13-22(27)23(24(28)29)25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 |
InChI Key |
RQJXKEPGPPGWMZ-OZAIVSQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CC=C(C=C4)F)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC=C(C=C4)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



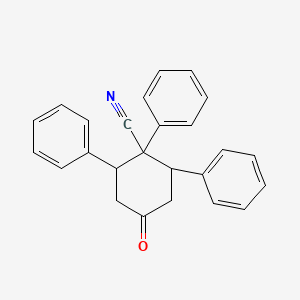
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)
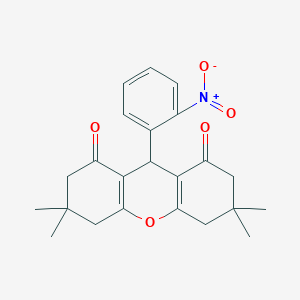
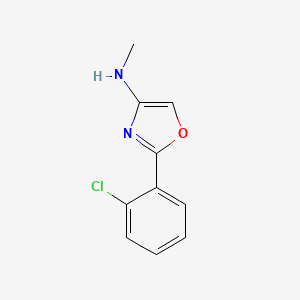
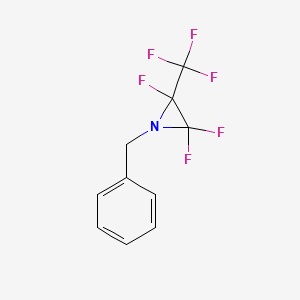
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
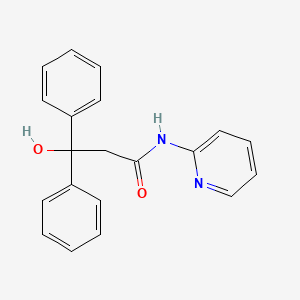
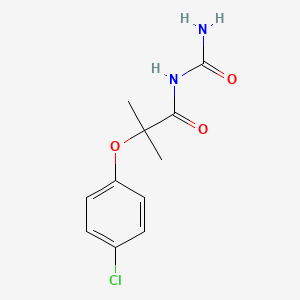
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
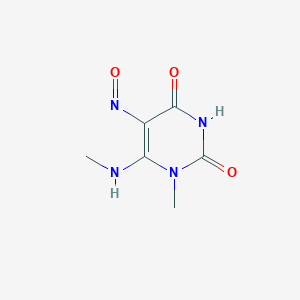
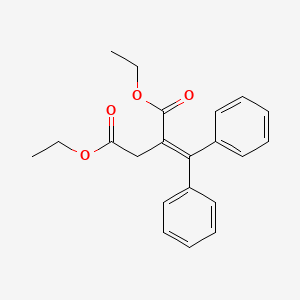
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
